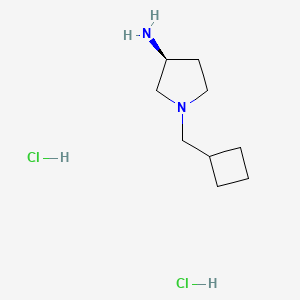

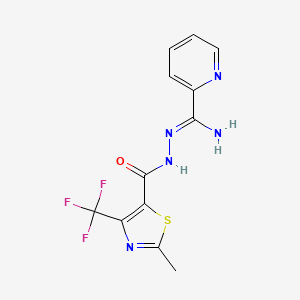

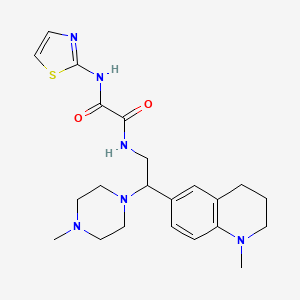

![molecular formula C23H23NO4 B2710151 1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione CAS No. 2034468-62-5](/img/structure/B2710151.png)

1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, a compound named “3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diylbis(3-methylbenzenesulfinate)” was synthesized and examined for its adsorption properties . Another compound, “3’-Hydroxy-6’-(4-vinylphenyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one”, was synthesized by reacting “N1-{4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine” and "5(6)-fluorescein-isothiocyanate" .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the isobenzofuran fused-ring system of the compound “1-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)-3-[4-({4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}amino)phenyl]thiourea methanol monosolvate” is close to planar and oriented almost perpendicular to the central ring of the xanthene system .Wissenschaftliche Forschungsanwendungen

Sigma Ligand Affinity and Selectivity

A study by Moltzen, Perregaard, and Meier (1995) revealed that spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives exhibit significant sigma ligand affinity and selectivity. The research highlighted the importance of the N-substituent in determining both affinity and selectivity towards sigma 1 and sigma 2 binding sites. It was found that medium-sized N-substituents resulted in potent yet unselective compounds, whereas adjustments in chain length and lipophilicity of the N-substituent led to compounds with high affinity for sigma 2 binding sites and selectivity for sigma 2 over sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System (CNS) Agents

Research by Bauer et al. (1976) focused on the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues, driven by the recognition of an aminoalkyl(aryl)isobenzofuran moiety common to certain antidepressants. The study aimed at exploring the antitetrabenazine activity of these compounds, indicating their potential as CNS agents (Bauer et al., 1976).

Novel Synthetic Approaches

Another intriguing aspect of research on this compound class includes novel synthetic methodologies. Mahdavinia, Mohammadizadeh, Ariapour, and Alborz (2014) developed an efficient, chemoselective one-pot procedure for synthesizing new 3H-spiro[isobenzofuran-1,2′-pyrrole]-3,3′(1′H)-dione derivatives. This methodology underscores the versatility and potential for diversification in the synthesis of spiro[isobenzofuran] derivatives, which could expand their applicability in scientific research (Mahdavinia et al., 2014).

Zukünftige Richtungen

Future research could focus on the synthesis and characterization of “1-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)-5-phenylpentane-1,5-dione” and similar compounds. For instance, molecules of sodium “3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate)” were pre-buried into the SnO2 electron transport layer, which resulted in modification of the SnO2 and perovskite interface . This could be a potential area of exploration for the exact compound.

Eigenschaften

IUPAC Name |

1-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)-5-phenylpentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-20(17-7-2-1-3-8-17)11-6-12-21(26)24-15-13-23(14-16-24)19-10-5-4-9-18(19)22(27)28-23/h1-5,7-10H,6,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRSYKBPCSVGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

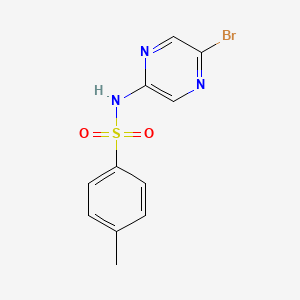

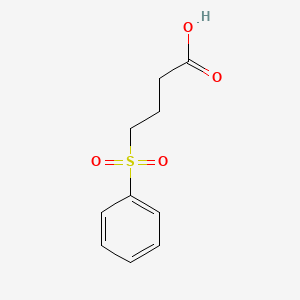

![N-(4-fluorobenzyl)-3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2710079.png)

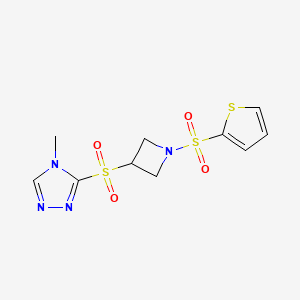

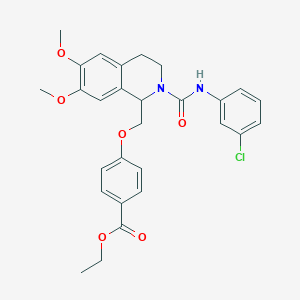

![2-[2-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2710080.png)

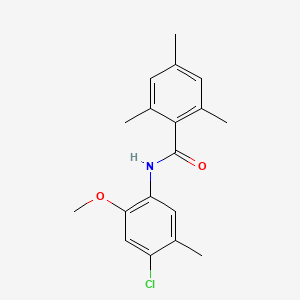

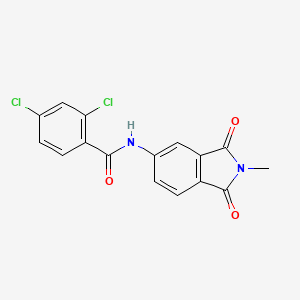

![5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2710085.png)

![N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide](/img/structure/B2710091.png)